Anisoylcytosine

Description

Historical Context and Evolution of Cytosine Protection in Nucleic Acid Chemistry

The journey to understanding and manipulating nucleic acids began with their discovery and the identification of their constituent bases, including cytosine, first isolated in 1894. numberanalytics.com The landmark discovery of the DNA double helix structure by Watson and Crick in 1953 ignited a surge in research aimed at the chemical synthesis of oligonucleotides—short DNA or RNA molecules. umich.edunih.gov This endeavor quickly highlighted a fundamental challenge: the reactive nature of the functional groups within the nucleosides themselves. umich.edu

Early efforts in oligonucleotide synthesis underscored the necessity of "protecting groups." umich.eduwikipedia.org These are chemical moieties temporarily attached to reactive sites on a molecule to prevent them from participating in unwanted side reactions during a chemical transformation. wikipedia.org For cytosine, its exocyclic amino group (N4) is nucleophilic and requires protection to prevent side reactions during the formation of the phosphodiester backbone that links the nucleosides together. umich.eduatdbio.com

Over the decades, a variety of protecting groups have been developed for cytosine. Initially, simple acyl groups like acetyl (Ac) and benzoyl (Bz) were employed. wikipedia.orglibretexts.org While effective, the conditions required for their removal could sometimes be harsh, leading to degradation of the growing oligonucleotide chain. umich.edu This spurred the search for groups with tailored stabilities, leading to the exploration of a range of acyl and other protecting groups to optimize the efficiency and yield of oligonucleotide synthesis. umich.edu

Overview of Anisoylcytosine's Role as a Key Synthetic Intermediate

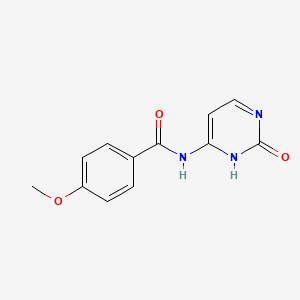

This compound is the N4-acylated derivative of cytosine where the protecting group is an anisoyl group (a methoxy-substituted benzoyl group). The anisoyl group is introduced by reacting cytosine or a derivative with anisoyl chloride. ffame.orgnih.gov N4-anisoylcytosine serves as a key building block, or synthetic intermediate, in the preparation of modified nucleosides and oligonucleotides. google.comgoogle.comepo.org

The presence of the methoxy (B1213986) group on the benzoyl ring of the anisoyl protector influences its electronic properties, making it more labile (easier to remove) under certain conditions compared to the simple benzoyl group. umich.edu This property can be advantageous in specific synthetic contexts where milder deprotection conditions are desirable to preserve the integrity of sensitive oligonucleotide sequences.

Studies have compared the stability of various N-acyl protecting groups, and the N-3 anisoyl derivative has been noted for its robustness against nucleophilic attack, being somewhat more stable than the N-3 benzoyl group. This controlled lability and stability make N4-anisoylcytosine a valuable tool for chemists. It is used in the synthesis of various nucleoside analogs, including those with potential therapeutic applications. google.comgoogle.comepo.org For instance, it has been utilized in the synthesis of 2'-deoxy-L-nucleosides, which have shown activity against viruses like HIV. google.comgoogle.comepo.org

The following table summarizes the key properties and role of this compound:

| Property | Description | Reference |

| Chemical Identity | N4-acylated cytosine with an anisoyl protecting group. | ffame.org |

| Synthesis | Prepared by reacting cytosine with anisoyl chloride. | ffame.orgnih.gov |

| Role | Key synthetic intermediate in nucleoside and oligonucleotide synthesis. | google.comgoogle.comepo.org |

| Key Feature | The methoxy group on the anisoyl moiety modulates its lability. | umich.edu |

| Application | Used in the synthesis of modified nucleosides and therapeutic analogs. | google.comgoogle.comepo.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51820-70-3 |

|---|---|

Molecular Formula |

C12H11N3O3 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

4-methoxy-N-(2-oxo-1H-pyrimidin-6-yl)benzamide |

InChI |

InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)11(16)14-10-6-7-13-12(17)15-10/h2-7H,1H3,(H2,13,14,15,16,17) |

InChI Key |

NIPKRLLKGZROTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 |

Origin of Product |

United States |

Protecting Group Chemistry of Anisoylcytosine in Oligonucleotide and Peptide Nucleic Acid Synthesis

N4-Anisoyl as an Exocyclic Amino Protecting Group for Cytosine and Adenine (B156593)

In the synthesis of oligonucleotides and PNAs, the exocyclic amino groups of cytosine (N4) and adenine (N6) are nucleophilic and must be protected to ensure the specific and high-yield formation of phosphodiester or peptide bonds. Acyl groups are widely used for this purpose. The N4-anisoyl group, which is a 4-methoxybenzoyl group, is chemically attached to the exocyclic amine of cytosine to form N4-anisoylcytosine.

The anisoyl group effectively shields the amine's nucleophilicity, preventing it from interfering with the phosphoramidite (B1245037) or other coupling chemistries used during chain elongation. The presence of the methoxy (B1213986) group in the para position of the benzene ring electronically influences the carbonyl group, making the anisoyl group more labile (easier to remove) under basic conditions compared to the standard benzoyl group. This tunable lability is a key feature that allows for its strategic use in different synthetic schemes.

Relative Stability of N4-Anisoyl under Acidic and Basic Conditions

The performance of a protecting group is defined by its stability during synthesis and its ease of removal afterward. The N4-anisoyl group exhibits differential stability under acidic and basic conditions, which is fundamental to its utility.

Acidic Conditions: The amide bond of the N4-anisoylcytosine is stable to the mild acidic treatments, such as with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, used to remove the 5'-DMT group during each cycle of solid-phase synthesis. This stability prevents premature deprotection of the nucleobase, which would lead to undesired side reactions and truncated sequences.

Basic Conditions: The N4-anisoyl group is designed to be labile under basic conditions. It is more susceptible to nucleophilic attack by bases than the unsubstituted benzoyl group. This is due to the electron-donating effect of the para-methoxy group, which destabilizes the amide bond and facilitates its cleavage. While stable enough to withstand the mildly basic conditions that might be present during the coupling and capping steps, it is readily cleaved by concentrated amine solutions used in the final deprotection step.

Deprotection Methodologies for Anisoylcytosine Derivatives

The final step in oligonucleotide synthesis is the removal of all protecting groups to yield the functional nucleic acid polymer. The methodologies for cleaving the N4-anisoyl group are well-established and rely on its base lability.

Amine-Based Cleavage Mechanisms (e.g., Ammonia (B1221849), Methylamine)

The standard procedure for removing acyl protecting groups from nucleobases is ammonolysis, which involves treatment with concentrated aqueous ammonia (NH₄OH) at elevated temperatures. The mechanism involves the nucleophilic attack of the ammonia molecule on the carbonyl carbon of the anisoyl group. This forms a tetrahedral intermediate, which then collapses to release the unprotected exocyclic amine of cytosine and form 4-methoxybenzamide as a soluble byproduct that is easily washed away.

Aqueous methylamine (CH₃NH₂) is another highly effective reagent for deprotection and is often used in combination with ammonia in preparations like AMA (Ammonium hydroxide/MethylAmine) glenresearch.com. Methylamine is a stronger nucleophile than ammonia and can significantly accelerate the cleavage of acyl protecting groups, allowing for faster deprotection times at lower temperatures nih.govresearchgate.net. This is particularly advantageous for the synthesis of sensitive or modified oligonucleotides that might be degraded by prolonged exposure to harsh basic conditions.

Comparative Analysis of Deprotection Kinetics and Efficiency

The efficiency of deprotection is a critical parameter, as incomplete removal of the protecting groups can compromise the biological activity of the synthetic oligonucleotide. The kinetics of deprotection for various acyl groups have been studied to optimize this final step. The rate of cleavage is influenced by the specific acyl group, the deprotecting agent, temperature, and time.

The presence of the electron-donating methoxy group makes the N4-anisoyl group more labile than the N4-benzoyl group. This results in faster deprotection kinetics under identical conditions. While specific half-life data for the anisoyl group is not always published alongside more common groups, its behavior can be reliably extrapolated. It is cleaved more rapidly than benzoyl but is generally more stable than highly labile groups like phenoxyacetyl (PAC).

Studies comparing other acyl groups show that aqueous methylamine is the fastest reagent for cleavage, while ethanolic ammonia can provide greater selectivity between standard and more labile protecting groups nih.govresearchgate.net.

Evaluation of Anisoyl Group Performance Against Other Acyl Protecting Groups (e.g., Benzoyl, Isobutyryl, 4-tert-butylbenzoyl)

The choice of N-acyl protecting group is a balance between stability during synthesis and lability during deprotection. The anisoyl group's performance is best understood when compared to other commonly used acyl groups.

Benzoyl (Bz): The benzoyl group is the most traditional and widely used protecting group for cytosine and adenine wikipedia.org. It is very stable under synthesis conditions but requires relatively harsh or prolonged treatment with concentrated ammonia for complete removal. The anisoyl group offers an advantage by allowing for milder or faster deprotection due to its increased lability.

Isobutyryl (iBu): The isobutyryl group is typically used for guanine but has also been applied to other bases. It is significantly more labile than the benzoyl group and can be removed under milder conditions. However, it may not be stable enough for very long or complex syntheses.

4-tert-butylbenzoyl: This group, like anisoyl, is a substituted benzoyl group. The bulky tert-butyl group provides steric hindrance and alters the electronic properties, influencing its stability and deprotection kinetics.

The following tables, based on published research, provide a comparative analysis of the deprotection kinetics for several common N-acyl protecting groups on 2'-deoxyribonucleosides under different amine-based conditions. The data highlights the trade-offs between stability and ease of removal.

Table 1. Comparative Deprotection Half-lives (t½) of N-Acyl Protecting Groups. Data derived from studies by Johnsson et al., 2014 nih.govresearchgate.net. The anisoyl group's lability is greater than that of the benzoyl group, leading to shorter deprotection times.

Table 2. Qualitative Comparison of Common Acyl Protecting Groups.

Strategies for Protecting-Group-Free Synthesis and Their Applicability to this compound Chemistry

Protecting-group-free synthesis in the context of oligonucleotides and PNAs does not always imply the complete absence of any transient modification to the nucleobases. Instead, it often involves the use of extremely labile protecting groups that can be removed under very mild conditions, often concurrently with cleavage from the solid support and removal of phosphate (B84403) protecting groups. The central idea is to avoid the harsh, prolonged basic treatments traditionally required for the removal of robust protecting groups like benzoyl (Bz).

Several strategies have been developed to achieve this goal, including:

Use of Ultra-Labile Protecting Groups: This is the most common approach. Protecting groups that are significantly more labile than the standard ones are employed. These can be cleaved with mild bases at room temperature, minimizing the risk of side reactions and degradation of sensitive moieties within the oligonucleotide or PNA chain.

Enzymatic Synthesis: While not a chemical synthesis method in the traditional sense, enzymatic approaches using polymerases can incorporate modified nucleotides without the need for protecting groups. However, the substrate scope of polymerases can be limited.

"In-Situ" Protection: This strategy involves the transient modification of the nucleobase's exocyclic amine during the coupling step, with the protecting group being removed in a subsequent step of the synthesis cycle.

The applicability of these strategies to this compound chemistry hinges on the lability of the anisoyl group itself. The anisoyl group, an acyl protecting group, is known to be more labile than the commonly used benzoyl group for the protection of cytosine's exocyclic amine. Its removal is typically achieved using ammoniacal solutions, similar to other acyl groups.

The key question is whether the anisoyl group is sufficiently labile to be removed under the "ultra-mild" deprotection conditions that are characteristic of modern protecting-group-free-like approaches. These conditions often involve the use of reagents such as aqueous methylamine, a mixture of aqueous ammonia and methylamine (AMA), or potassium carbonate in methanol.

Research Findings on the Lability of Acyl Protecting Groups

Detailed studies have compared the cleavage rates of various acyl protecting groups for nucleobases under different deprotection conditions. While specific kinetic data for the anisoyl group in direct comparison to a wide range of "ultra-mild" protecting groups is not extensively documented in readily available literature, the general trend for acyl groups provides valuable insights.

For instance, studies have shown that phenoxyacetyl (Pac) and acetyl (Ac) groups are significantly more labile than the benzoyl group. The anisoyl group, with its electron-donating methoxy group in the para position of the phenyl ring, is expected to be more labile than the benzoyl group due to electronic effects that facilitate nucleophilic attack at the carbonyl carbon during cleavage. However, its lability relative to Pac or Ac groups under various conditions would need to be experimentally determined to fully assess its compatibility with the most advanced mild deprotection protocols.

The following table summarizes the general lability and removal conditions for common acyl protecting groups used for cytosine, providing a framework for understanding the potential of this compound in this context.

| Protecting Group | Structure | Common Deprotection Conditions | Relative Lability |

| Benzoyl (Bz) | C6H5CO- | Concentrated NH4OH, heat | Least Labile |

| Anisoyl | CH3OC6H4CO- | Concentrated NH4OH | More labile than Bz |

| Acetyl (Ac) | CH3CO- | Aqueous methylamine, AMA, K2CO3/MeOH | Labile |

| Phenoxyacetyl (Pac) | C6H5OCH2CO- | Aqueous methylamine, AMA, K2CO3/MeOH | Very Labile |

Applicability to this compound Chemistry

Given that the anisoyl group is more labile than the standard benzoyl group, it presents a potential advantage in synthetic strategies aiming for milder deprotection. It could be considered a "semi-labile" protecting group, offering a compromise between the stability required for synthesis and the desire for milder final cleavage conditions.

For a true protecting-group-free approach, where the protecting group is removed under exceptionally mild conditions that preserve highly sensitive functionalities, the anisoyl group might not be the ideal choice compared to ultra-labile groups like Pac. However, in a "pseudo-protecting-group-free" strategy, where the goal is to avoid the harshest deprotection conditions (e.g., prolonged heating in ammonia), the use of N-anisoylcytosine could be beneficial. The deprotection could likely be achieved with shorter incubation times or at lower temperatures compared to N-benzoylcytosine, thus reducing the potential for degradation of the final product.

Synthesis and Functionalization of Anisoylcytosine Containing Nucleotide and Oligonucleotide Analogs

Methodologies for Incorporating Anisoylcytosine into Oligonucleotides and Polynucleotides

The incorporation of this compound into oligonucleotides and polynucleotides can be achieved through both chemical and enzymatic approaches. These methods allow for the precise placement of the modified nucleotide within a nucleic acid sequence, enabling detailed studies of structure, function, and recognition.

Automated solid-phase phosphoramidite (B1245037) chemistry is the cornerstone of modern oligonucleotide synthesis, providing a rapid and efficient means to assemble custom DNA and RNA sequences. The process relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain anchored to a solid support.

In this context, N4-anisoyl-2'-deoxycytidine phosphoramidite is a key building block. The synthesis cycle involves four main steps:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside to expose the 5'-hydroxyl group.

Coupling: Activation of the incoming N4-anisoyl-2'-deoxycytidine phosphoramidite with a mild acid, such as tetrazole, to facilitate its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired sequence is assembled. The anisoyl protecting group on the cytosine base is stable throughout these steps. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the anisoyl group, are removed in a final deprotection step, typically using aqueous ammonia (B1221849). This process yields the final, unprotected oligonucleotide containing the desired cytosine residues.

Table 1: Key Reagents in this compound-Containing Oligonucleotide Synthesis

| Reagent | Function |

| N4-Anisoyl-2'-deoxycytidine phosphoramidite | Building block for cytosine incorporation |

| Dichloroacetic acid or Trichloroacetic acid | Detritylation agent (removes DMT group) |

| Tetrazole or 5-Ethylthiotetrazole | Activator for the phosphoramidite coupling |

| Acetic anhydride (B1165640) and 1-methylimidazole | Capping reagents |

| Iodine in THF/water/pyridine | Oxidizing agent |

| Aqueous ammonia | Final deprotection and cleavage from support |

Enzymatic methods offer an alternative approach for incorporating modified nucleotides into nucleic acids. DNA and RNA polymerases can recognize and incorporate nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) into a growing nucleic acid chain, guided by a template strand.

For the enzymatic incorporation of this compound, the corresponding N4-anisoyl-2'-deoxycytidine triphosphate (dCTP) or N4-anisoylcytidine triphosphate (CTP) would be required. The success of this approach depends on the tolerance of the specific polymerase for the modified nucleotide. Some polymerases exhibit broad substrate specificity and can incorporate nucleotides with modifications on the nucleobase.

The general process involves:

Template and Primer: A single-stranded DNA or RNA template is used to direct the synthesis, along with a shorter, complementary primer strand.

Polymerase Reaction: The template-primer complex is incubated with a suitable DNA or RNA polymerase, a mixture of the four standard dNTPs or NTPs, and the desired N4-anisoylcytosine triphosphate analog.

Incorporation: The polymerase extends the primer, incorporating the this compound analog at positions dictated by the template sequence.

Following the enzymatic reaction, the anisoyl protecting group would typically be removed in a separate chemical deprotection step to yield the final modified oligonucleotide. This chemo-enzymatic approach can be particularly useful for the synthesis of long, specifically modified nucleic acid molecules.

Synthesis of 2'-Deoxy-L-Nucleosides Containing this compound

The synthesis of L-nucleosides, the enantiomers of the naturally occurring D-nucleosides, is of significant interest for therapeutic and diagnostic applications due to their increased resistance to nuclease degradation. The synthesis of a 2'-deoxy-L-nucleoside containing this compound would involve the coupling of a protected L-sugar with an anisoyl-protected cytosine base.

The key steps would likely be:

Preparation of the L-sugar donor: Synthesis of a suitable L-2-deoxyribofuranosyl donor, such as a 1-chloro or 1-acetate derivative, with appropriate protecting groups at the 3' and 5' positions.

Preparation of the nucleobase: Silylation of N4-anisoylcytosine to enhance its solubility and reactivity.

Glycosylation: Coupling of the L-sugar donor and the silylated N4-anisoylcytosine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate). This step is crucial for establishing the correct β-anomeric configuration.

Deprotection: Removal of the protecting groups from the sugar and the anisoyl group from the cytosine base to yield the final 2'-deoxy-L-cytidine analog.

The stereochemical outcome of the glycosylation reaction is a critical aspect of this synthesis, and reaction conditions would need to be carefully optimized to favor the formation of the desired β-anomer.

Preparation of Homologated Nucleoside Analogs Bearing this compound

Homologated nucleosides are analogs in which the sugar ring is enlarged, for instance, by the insertion of an additional carbon atom. These modifications can alter the conformational properties of the nucleoside and its ability to interact with enzymes and other nucleic acids. The preparation of a homologated nucleoside analog bearing this compound would require the synthesis of a modified sugar moiety followed by coupling to the protected nucleobase.

For example, the synthesis of a β-homo-2'-deoxynucleoside analog would involve the creation of a six-membered sugar ring. A potential synthetic strategy, based on general methods for homologated nucleoside synthesis, could involve:

Synthesis of the Homologated Sugar: Preparation of a protected six-membered carbohydrate ring with a suitable leaving group at the anomeric position.

Glycosylation: Coupling of the homologated sugar with silylated N4-anisoylcytosine, similar to the synthesis of other nucleosides.

Purification and Deprotection: Isolation of the desired homologated nucleoside and subsequent removal of all protecting groups.

The synthesis of such analogs is often challenging, with the stereoselective formation of the glycosidic bond being a key hurdle. The anisoyl protecting group on cytosine would play a similar role as in standard nucleoside synthesis, protecting the exocyclic amine during the coupling and subsequent chemical manipulations.

Chemical Synthesis of Peptide Nucleic Acid (PNA) Monomers with Anisoyl Protection

Peptide Nucleic Acids (PNAs) are synthetic mimics of nucleic acids in which the sugar-phosphate backbone is replaced by a pseudopeptide chain. PNA monomers are typically synthesized in a modular fashion, and protecting groups are essential to ensure the correct assembly of the final oligomer. The anisoyl group is a commonly used protecting group for the exocyclic amine of cytosine in PNA monomer synthesis.

The synthesis of an N4-anisoyl-cytosine-containing PNA monomer generally involves:

Synthesis of the Backbone Unit: Preparation of the N-(2-aminoethyl)glycine backbone, often with orthogonal protecting groups on the amino termini (e.g., Boc or Fmoc).

Synthesis of the Nucleobase Moiety: Preparation of the carboxymethyl derivative of N4-anisoylcytosine.

Coupling: Amide bond formation between the backbone unit and the carboxymethylated N4-anisoylcytosine.

The resulting PNA monomer, protected with an anisoyl group on the cytosine base and a suitable protecting group on the backbone amine, can then be used in solid-phase PNA synthesis. The anisoyl group is typically removed during the final cleavage and deprotection step, often using ammonia.

Table 2: Protecting Groups in Anisoyl-Protected PNA Monomer Synthesis

| Moiety | Protecting Group |

| Backbone primary amine | Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) |

| Cytosine exocyclic amine | Anisoyl |

Development of Modified Oligonucleotide Conjugates for Research Applications

Oligonucleotide conjugates, where the nucleic acid is covalently linked to another molecule, are powerful tools in biomedical research. These conjugates can have improved properties such as enhanced cellular uptake, increased stability, and the ability to be visualized. This compound-containing oligonucleotides can be functionalized to create such conjugates.

The development of these conjugates typically involves:

Synthesis of the Modified Oligonucleotide: An oligonucleotide containing a reactive handle is synthesized. This can be achieved by incorporating a modified phosphoramidite during solid-phase synthesis. For example, a phosphoramidite with a linker arm terminating in an amine or an azide can be used.

Post-Synthetic Conjugation: After synthesis and deprotection of the oligonucleotide (including the removal of the anisoyl groups), the reactive handle on the oligonucleotide is used to attach the desired molecule (e.g., a fluorophore, a peptide, or a small molecule drug) using a suitable conjugation chemistry, such as NHS ester coupling or click chemistry.

Alternatively, the molecule to be conjugated can be attached to a modified solid support prior to oligonucleotide synthesis. The oligonucleotide is then synthesized on this support, and the conjugate is released upon final cleavage.

The use of this compound as a protecting group is compatible with these strategies, as it is efficiently removed during the standard deprotection conditions, leaving the final oligonucleotide ready for conjugation.

Advanced Structural Characterization and Analytical Methodologies for Anisoylcytosine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of anisoylcytosine-containing molecules, providing insights into atomic connectivity, stereochemistry, and conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for the unambiguous determination of molecular structure in solution.

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that involves the transfer of nuclear spin polarization between nuclei that are in close spatial proximity. nih.gov This effect is invaluable for determining the stereochemical and conformational relationships within a molecule. nih.gov For derivatives of this compound, particularly when incorporated into larger molecules with multiple chiral centers, diastereomers can arise. These diastereomers, while having the same atomic connectivity, differ in the spatial arrangement of their atoms and can exhibit distinct biological activities and physical properties.

NOE spectroscopy can be employed to differentiate between such diastereoisomers. By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to map the through-space proximity of atoms. For instance, in a complex derivative, the spatial relationship between the anisoyl moiety and the sugar ring of the nucleoside can be established. The presence or absence of specific NOE correlations can provide definitive evidence for the relative configuration of stereocenters, allowing for the unambiguous assignment of the correct diastereoisomer. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to small changes in internuclear distances.

Beyond NOE, a comprehensive suite of NMR experiments is utilized for the complete molecular structure assignment of this compound and its derivatives. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.gov

Two-dimensional (2D) NMR techniques are crucial for establishing atomic connectivity and resolving complex spectral overlap. nih.gov Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, revealing the spin systems within the molecule, such as the protons on the sugar ring.

Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a particular structural fragment.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different structural fragments, for example, linking the anisoyl group to the cytosine base and the base to the sugar moiety.

The collective data from these NMR experiments allow for a detailed and unambiguous assignment of the complete chemical structure of this compound-containing compounds.

| NMR Technique | Information Provided | Application for this compound Derivatives |

| ¹H NMR | Chemical environment of protons | Identifies protons on the anisoyl group, cytosine base, and sugar ring. |

| ¹³C NMR | Chemical environment of carbons | Identifies all carbon atoms in the molecule. |

| COSY | ¹H-¹H scalar coupling | Establishes proton connectivity within the sugar ring. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on attached protons. |

| HMBC | ¹H-¹³C long-range correlation | Connects the anisoyl group, cytosine, and sugar moieties. |

| NOESY | Through-space ¹H-¹H proximity | Determines stereochemistry and conformation. |

Chromatographic Purity Assessment and Isolation Methods

Chromatographic techniques are central to the purification and purity assessment of this compound-containing oligonucleotides. The inherent complexity of synthetic oligonucleotide mixtures, which can contain failure sequences and by-products, necessitates high-resolution separation methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and powerful technique for both the analysis and purification of synthetic oligonucleotides. nih.govnih.gov In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18 alkyl chains) and a polar mobile phase. ox.ac.uk The retention of oligonucleotides in RP-HPLC is influenced by their length, base composition, and the presence of hydrophobic protecting groups like the dimethoxytrityl (DMT) group. nih.gov

For analytical purposes, RP-HPLC can be used to assess the purity of a crude or purified oligonucleotide sample. researchgate.net The high resolving power of modern HPLC columns allows for the separation of the full-length product from shorter failure sequences (n-1, n-2, etc.). lcms.cz In preparative RP-HPLC, the same principles are applied on a larger scale to isolate the desired full-length oligonucleotide from the synthesis mixture. nih.gov A common strategy involves purifying the DMT-on oligonucleotide, where the hydrophobic DMT group provides strong retention on the RP column, leading to excellent separation from non-DMT-bearing failure sequences. nih.gov After collection of the DMT-on peak, the DMT group is chemically removed, and the final product can be desalted.

Ion-pair RP-HPLC is a variation of the technique that is particularly effective for oligonucleotide separation. lcms.cz In this method, an ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. The positively charged triethylammonium ions form ion pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotide, increasing its hydrophobicity and enhancing its retention and separation on the reversed-phase column. lcms.cz

| RP-HPLC Parameter | Description | Typical Conditions for Oligonucleotide Purification |

| Stationary Phase | Nonpolar material | C8 or C18 silica-based columns; Polystyrene-divinylbenzene (PS-DVB) nih.govlcms.cz |

| Mobile Phase | Polar solvent system | A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M triethylammonium bicarbonate) ox.ac.uk |

| Ion-Pairing Reagent | Forms a hydrophobic pair with the analyte | Triethylammonium acetate (TEAA) or triethylammonium hexafluoroisopropanol (HFIP) lcms.cz |

| Detection | Monitors the column eluent | UV absorbance at 260 nm |

Polyacrylamide gel electrophoresis (PAGE) is another key technique for the analysis of oligonucleotides, particularly for assessing purity and length heterogeneity. nih.gov In PAGE, charged molecules are separated based on their size as they migrate through a porous polyacrylamide gel matrix under the influence of an electric field. Shorter oligonucleotides migrate more quickly through the gel than longer ones.

Denaturing PAGE, which is performed under conditions that disrupt secondary structures (e.g., high temperature and the presence of urea), is typically used to ensure that separation is solely based on the length of the oligonucleotide. sci-hub.box This method provides excellent resolution and can separate oligonucleotides that differ by just a single nucleotide. nih.gov Following electrophoresis, the oligonucleotides in the gel are visualized, commonly by UV shadowing or staining with a fluorescent dye like ethidium bromide. nih.gov While RP-HPLC is often preferred for quantification and purification, PAGE provides a highly reliable and visually intuitive assessment of oligonucleotide purity and is often used as a complementary analytical technique. nih.gov

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) is an essential tool for the precise mass determination of this compound-containing oligonucleotides, providing ultimate confirmation of their identity and integrity. The development of soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), has made the mass spectrometric analysis of large, non-volatile biomolecules like oligonucleotides routine. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) involves co-crystallizing the analyte with a matrix material that absorbs laser energy. creative-proteomics.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte, which typically forms singly charged ions. nih.gov The ions are then accelerated into a time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time. MALDI-TOF MS is known for its high sensitivity, tolerance to salts, and ability to analyze complex mixtures. creative-proteomics.comrsc.org It is particularly well-suited for determining the molecular weights of oligonucleotides and confirming the presence of the full-length product. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) involves introducing a solution of the analyte into the mass spectrometer through a capillary at a high electrical potential. creative-proteomics.com This process generates a fine spray of charged droplets, and as the solvent evaporates, multiply charged ions of the analyte are formed. creative-proteomics.com ESI is readily coupled with liquid chromatography (LC-MS), allowing for the online mass analysis of separated components from an HPLC run. nih.gov The production of multiply charged ions in ESI allows for the analysis of very high molecular weight compounds on mass spectrometers with a limited m/z range.

Both MALDI-TOF MS and ESI-MS provide accurate molecular weight information that can confirm the successful synthesis of the target oligonucleotide containing this compound. These techniques can also identify the presence of truncated sequences, deletion mutants, and other synthesis-related impurities. In some cases, tandem mass spectrometry (MS/MS) can be used to obtain sequence information by fragmenting the oligonucleotide within the mass spectrometer. nih.gov The complementary nature of MALDI-MS and ESI-MS makes them powerful tools in the comprehensive characterization of modified oligonucleotides. rsc.org

| Technique | Ionization Process | Typical Ions Formed | Key Advantages |

| MALDI-TOF MS | Laser-induced desorption from a matrix | Singly charged [M+H]⁺ | High sensitivity, salt tolerance, good for complex mixtures creative-proteomics.comnih.gov |

| ESI-MS | Nebulization and desolvation of a liquid sample | Multiply charged [M+nH]ⁿ⁺ | Easily coupled to HPLC (LC-MS), good for high molecular weights creative-proteomics.comnih.gov |

Mechanistic Investigations and Reactivity Studies of Anisoylcytosine in Complex Chemical Systems

Exploration of Reaction Mechanisms in Nucleoside and Oligonucleotide Assembly

The synthesis of oligonucleotides is a stepwise process that relies on the precise and efficient formation of phosphodiester bonds between nucleoside monomers. The most prevalent method for this assembly is the phosphoramidite (B1245037) approach, a four-step cycle involving detritylation, coupling, capping, and oxidation. The exocyclic amino groups of adenine (B156593), guanine, and cytosine must be protected to prevent unwanted side reactions during this cycle. The anisoyl group on anisoylcytosine serves this protective function.

The core of the oligonucleotide assembly is the coupling step , where a 5'-hydroxyl group of the growing oligonucleotide chain, linked to a solid support, nucleophilically attacks the activated phosphoramidite monomer of the incoming nucleoside. This reaction is catalyzed by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) . The mechanism involves the protonation of the diisopropylamino group of the phosphoramidite by the activator, making the phosphorus atom highly electrophilic and susceptible to attack by the 5'-hydroxyl group.

The N-anisoyl protecting group on the cytosine base is designed to be stable throughout the synthesis cycle while not significantly hindering the efficiency of the coupling reaction. The electronic properties of the anisoyl group, specifically the electron-donating methoxy (B1213986) group in the para position of the benzene ring, can subtly influence the reactivity of the phosphoramidite monomer. However, in practice, the coupling efficiencies for standard protected nucleosides, including N-anisoylcytosine, are typically very high, often exceeding 99% under optimized conditions. Maintaining high coupling efficiency is critical, as even a small decrease can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences glenresearch.comtrilinkbiotech.combiosyn.com.

Factors that can influence the coupling efficiency include the choice of activator, the reaction time, the concentration of the phosphoramidite, and the level of moisture in the system glenresearch.com. While specific kinetic data for the coupling of N-anisoylcytosine phosphoramidite is not extensively detailed in the literature, it is expected to follow the general mechanism and exhibit high efficiency comparable to other standard N-acyl protected cytosine phosphoramidites.

Table 1: Factors Affecting Phosphoramidite Coupling Efficiency

| Factor | Impact on Efficiency | Mechanistic Rationale |

|---|---|---|

| Activator | High | The acidity and nucleophilicity of the activator (e.g., DCI, ETT) influence the rate of phosphoramidite activation biosearchtech.com. |

| Moisture | Low | Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, leading to chain termination glenresearch.com. |

| Reagent Purity | High | Impurities in phosphoramidites or solvents can lead to side reactions and lower coupling yields. |

| Coupling Time | Optimized | Sufficient time is required for the reaction to go to completion; however, excessively long times can lead to side reactions. |

Following the coupling step, any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles biosearchtech.com. The phosphite (B83602) triester linkage is then oxidized to a more stable phosphate (B84403) triester. The N-anisoyl group remains intact during these steps.

Detailed Studies on the Stability and Cleavage Mechanisms of N-Acyl Protecting Groups, Including Anisoyl

The stability of the N-acyl protecting group on cytosine is paramount during oligonucleotide synthesis, yet it must be readily cleavable at the end of the synthesis to yield the native oligonucleotide. The anisoyl group, like other acyl protecting groups, is removed under basic conditions, typically with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

The cleavage mechanism is a nucleophilic acyl substitution. The hydroxide ion or ammonia (B1221849) molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anisoyl group. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the amide bond and liberating the free amino group of cytosine. The anisoyl group is released as p-anisamide.

The rate of cleavage of N-acyl protecting groups is influenced by the electronic nature of the acyl group. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus leading to faster deprotection. Conversely, electron-donating groups, such as the p-methoxy group in anisoyl, decrease the electrophilicity of the carbonyl carbon, resulting in a slower rate of cleavage compared to groups like benzoyl.

Table 2: Relative Cleavage Rates of Common N-Acyl Protecting Groups for Cytosine

| Protecting Group | Structure | Electronic Effect of Substituent | Expected Relative Cleavage Rate with NH₄OH |

|---|---|---|---|

| Acetyl | CH₃CO- | Alkyl (weakly donating) | Fast |

| Benzoyl | C₆H₅CO- | Phenyl (weakly withdrawing) | Moderate |

| Anisoyl | p-CH₃OC₆H₄CO- | p-Methoxy (donating) | Slow |

The slower cleavage of the anisoyl group compared to benzoyl necessitates either longer deprotection times or stronger basic conditions to ensure complete removal. This property can be advantageous in the synthesis of sensitive oligonucleotides where milder deprotection conditions are desired for a portion of the process, followed by a more rigorous final deprotection.

Mechanistic Insights into Molecular Interactions within Protein-Nucleic Acid Complexes Using this compound-Modified Analogs

The introduction of modified nucleosides into oligonucleotides is a powerful tool for probing the intricate interactions between proteins and nucleic acids. This compound-modified analogs, while primarily used for protection during synthesis, can also be envisioned as probes in mechanistic studies, although specific examples in the literature are not prominent. The presence of the anisoyl group, if retained in the final oligonucleotide, would introduce a bulky, aromatic moiety into the major or minor groove of the DNA or RNA duplex.

Such a modification could be used to investigate several aspects of protein-nucleic acid recognition:

Steric Hindrance: The bulky anisoyl group could be used to probe the steric constraints of a protein's binding site. By systematically replacing cytosine residues with this compound, it would be possible to map the regions of the nucleic acid where the protein makes close contact. A loss of binding affinity upon introduction of the this compound would suggest that the anisoyl group sterically clashes with the protein.

Hydrophobic and Stacking Interactions: The aromatic ring of the anisoyl group could participate in hydrophobic or stacking interactions with amino acid side chains of a binding protein. These interactions could either enhance or disrupt the binding, providing insights into the nature of the protein-DNA interface. Spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism, could be employed to monitor changes in the local environment of the modification upon protein binding glenresearch.com.

Probing DNA Bending and Flexibility: The introduction of a bulky group can alter the local flexibility of the DNA duplex. If a protein induces a bend in the DNA upon binding, the presence of an this compound modification at or near the bend site could either facilitate or inhibit this conformational change, thereby revealing mechanistic details of the binding process.

While the direct use of this compound as a mechanistic probe is not well-documented, the principles are based on established methods using other nucleic acid analogs. For instance, oligonucleotides containing modified bases are used in cross-linking studies to identify contact points between the nucleic acid and the protein biosearchtech.com. An this compound analog designed with a photoreactive group could potentially be used in such experiments.

Table 3: Potential Applications of this compound Analogs in Protein-Nucleic Acid Interaction Studies

| Application | Mechanistic Insight | Experimental Approach |

|---|---|---|

| Steric Mapping | Identification of close contacts between protein and DNA. | Compare binding affinities of unmodified vs. This compound-containing oligonucleotides. |

| Probing Hydrophobic Pockets | Elucidation of non-polar interactions at the protein-DNA interface. | Fluorescence or NMR spectroscopy to detect changes in the chemical environment of the anisoyl group upon protein binding. |

| Investigating Conformational Changes | Understanding the role of DNA flexibility in protein recognition. | Gel mobility shift assays or circular dichroism to assess protein-induced DNA bending. |

Applications of Anisoylcytosine Derived Compounds in Chemical Biology and Nucleic Acid Engineering Research

Design and Synthesis of Chemically Tagged Nucleotide Analogs for Molecular Probing

The synthesis of chemically tagged or modified nucleotide analogs is essential for molecular probing, allowing researchers to study nucleic acid structure, function, and interactions. nih.gov The creation of these analogs relies on solid-phase phosphoramidite (B1245037) chemistry, where anisoylcytosine plays a vital role.

The process begins with a nucleoside anchor attached to a solid support. The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation. During the coupling step, a protected nucleoside phosphoramidite, such as N4-anisoyl-2'-deoxycytidine phosphoramidite, is added to the growing oligonucleotide chain. The anisoyl group on the cytosine base prevents the N4-amino group from engaging in undesired chemical reactions with the activated phosphoramidite, ensuring that the phosphodiester bond forms correctly at the 5'-hydroxyl group. biotage.com This precise control allows for the incorporation of cytosine bases at specific locations within a sequence that may also contain fluorescent tags, biotin (B1667282) labels, or cross-linking agents. Once the entire oligonucleotide is synthesized, a final deprotection step removes all protecting groups, including the anisoyl group from cytosine, to yield the final, functional molecular probe. biotage.comspringernature.com

| Synthesis Step | Purpose | Role of Anisoyl Protecting Group |

| 1. Detritylation | Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction. | The anisoyl group is stable under the acidic conditions used for detritylation and remains attached to the cytosine base. |

| 2. Coupling | Addition of the next protected phosphoramidite monomer to the growing chain. | The anisoyl group blocks the reactive N4-amino group of cytosine, preventing it from interfering with the phosphoramidite coupling reaction. |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. | The anisoyl group is unaffected by the capping reagents. |

| 4. Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. | The anisoyl group is stable during the oxidation step. |

Utility in Site-Specific Mutagenesis for Probing Nucleic Acid Structure-Function Relationships

Site-specific mutagenesis is a powerful technique used to introduce precise mutations into a DNA sequence to study the function of genes and proteins. researchgate.net This method heavily relies on synthetic oligonucleotides, known as mutagenic primers, which contain the desired nucleotide change. researchgate.netmdpi.com

The synthesis of these high-fidelity primers is achieved through the same phosphoramidite chemistry described previously. When a cytosine residue is part of the primer's sequence, N4-anisoylcytosine phosphoramidite is used as the building block. The integrity of the primer is paramount for the success of the mutagenesis experiment; any unintended alterations in the primer sequence could lead to incorrect mutations or failure of the experiment. The use of the anisoyl protecting group ensures that every cytosine base is incorporated correctly and remains inert throughout the synthesis. After synthesis and purification, the fully deprotected mutagenic primer is used in a PCR-based protocol to generate the mutated plasmid or gene sequence. researchgate.net This allows researchers to systematically alter specific amino acids in a protein or functional nucleotides in a regulatory RNA to dissect structure-function relationships. mdpi.comnih.gov

Development of Diagnostic Probes in Molecular Biology Research

Molecular diagnostics utilize synthetic oligonucleotides as probes to detect specific DNA or RNA sequences associated with diseases or pathogens. synoligo.com Common applications include quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. The accuracy and reliability of these diagnostic tests depend entirely on the quality and purity of the oligonucleotide probes.

This compound is a key component in the manufacturing of these diagnostic tools. During the automated synthesis of probes, the anisoyl group provides robust protection for cytosine bases, ensuring the final product has the exact sequence required for specific hybridization to its target. In techniques like qPCR, probes are often modified with fluorophores and quenchers. The synthesis chemistry must be compatible with these modifications, and standard protecting groups like anisoyl are well-established in these protocols. The successful synthesis of high-purity, sequence-perfect probes, enabled by effective protection strategies, minimizes false-positive or false-negative results in diagnostic assays. synoligo.com

| Diagnostic Application | Type of Oligonucleotide Probe | Role of this compound in Synthesis |

| qPCR | TaqMan Probes, Molecular Beacons | Used as a protected monomer to build the probe's sequence, ensuring specificity for the target gene. |

| FISH | Labeled DNA Probes | Enables the synthesis of long, specific probes used to visualize chromosomes or gene loci. |

| Microarrays | Surface-Bound Oligo Probes | Essential for the in situ synthesis of thousands of unique probe sequences on a chip. |

| SNP Detection | Allele-Specific Probes | Guarantees the precise sequence needed to differentiate between single nucleotide polymorphisms. |

Contributions to Antisense Research Programs through Modified Oligonucleotide Synthesis

Antisense oligonucleotides (ASOs) are synthetic strands of nucleic acids designed to bind to a specific mRNA and modulate protein expression. nih.govfupress.net They represent a promising class of therapeutics for various genetic and metabolic diseases. To be effective as drugs, ASOs are often chemically modified to increase their stability against nucleases, enhance binding affinity to the target RNA, and improve pharmacokinetic properties. fupress.net

The synthesis of these heavily modified therapeutic oligonucleotides is a complex process that still relies on the fundamental principle of base protection. mtu.edu Whether the modification involves the sugar moiety (e.g., 2'-O-Methoxyethyl), the phosphate backbone (e.g., phosphorothioate), or both, the exocyclic amino group of cytosine must be protected during synthesis. fupress.net N4-anisoylcytosine is a standard reagent used for this purpose. Its reliable performance and compatibility with a wide range of modified chemistries make it a contributor to the development of antisense drugs. The ability to synthesize pure, modified oligonucleotides at a large scale is critical for clinical development, and this relies on robust and well-characterized protecting groups like anisoyl. mdpi.com

Creation of Uncharged DNA/RNA Analogs for Biophysical and Chemical Studies

To investigate the fundamental forces that govern nucleic acid structure and recognition, researchers often synthesize DNA and RNA analogs with uncharged backbones, such as methylphosphonates or peptide nucleic acids (PNAs). These analogs are valuable tools for biophysical studies because they eliminate the polyanionic nature of the native phosphodiester backbone, allowing for the study of base pairing and stacking interactions without the influence of electrostatic repulsion.

The chemical synthesis of these unique analogs also requires the protection of nucleobase functional groups. The anisoyl group can be used to protect cytosine during the assembly of these custom backbones. The conditions for the final deprotection step must be carefully chosen to be effective at removing the base-protecting groups (like anisoyl) while preserving the integrity of the novel, uncharged backbone linkage. The use of this compound in these synthetic schemes facilitates the creation of unique molecular tools essential for advancing our understanding of nucleic acid chemistry and biology. oist.jp

Computational and Theoretical Chemistry Studies on Anisoylcytosine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecular systems. wikipedia.org Among the most widely used methods are Density Functional Theory (DFT) and ab initio methods. wikipedia.orgstackexchange.com DFT is a computational quantum mechanical modeling approach used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org These methods are, in principle, exact, though in practice, they rely on approximations for the exchange-correlation functional. stackexchange.comstackexchange.com Such calculations can be performed using various software packages, including Gaussian, ORCA, and Quantum ESPRESSO. chimicatechnoacta.ruresearchgate.net These computational tools have become essential for predicting a wide range of chemical properties and reaction mechanisms. rsc.org

For analogs of Anisoylcytosine, such as acetyl-protected cytosine, computational studies have been used to understand hydrogen bonding interactions, which are crucial for the design of supramolecular polymers. researchgate.net DFT-optimized structures can reveal the nature of these bonds and help establish the binding stoichiometry between complementary nucleobase analogs. researchgate.net In related systems, B3LYP calculations have been used to evaluate the stability of base pairs, suggesting that such methods can effectively predict the stability of dimers involving modified cytosine derivatives. csic.es The reactivity of related compounds towards electrophiles and nucleophiles has also been a subject of theoretical study. researchgate.net These approaches allow for the prediction of how the anisoyl protecting group influences the electronic distribution and reactivity of the cytosine base.

| Quantum Chemical Parameter | Significance in Predicting this compound Properties | Relevant Research Context |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons; related to reactivity with electrophiles. | Correlates with the nucleophilicity of the molecule and its potential to interact with metal surfaces or other electron-accepting species. mdpi.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons; related to reactivity with nucleophiles. | Describes the susceptibility of the molecule to nucleophilic attack, for instance, during cleavage reactions. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. A larger gap implies lower reactivity. | Used to explain charge-transfer interactions within the molecule and predict its stability under various conditions. chimicatechnoacta.ru |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | Influences solubility and interactions with polar solvents and other polar molecules, including biological targets. mdpi.com |

| Mulliken Population Analysis | Determines the partial atomic charges on each atom in the molecule. | Helps identify specific sites prone to electrostatic interactions, such as nucleophilic or electrophilic attack. mdpi.com |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For this compound-containing systems, such as modified oligonucleotides, understanding the preferred conformations is critical for their function. Molecular modeling studies are used to assess the conformations of nucleoside analogs to ensure they can adopt a favorable structure for binding to a target nucleic acid strand. google.com

These studies evaluate parameters like torsional and angle strain in the polymer backbone and the coplanarity of Watson-Crick base pairs. google.com A significant focus is on whether the backbone can readily adopt a conformation where its amide moieties are planar, as nonplanar conformations are energetically costly. google.com While specific studies detailing propeller and buckle conformations for this compound were not found, the general approach involves ensuring that the modified nucleotide fits into a duplex structure without significant distortion, which is a key aspect of designing polynucleotide probes and therapeutic agents. google.com The optimal backbone length for cyclic moieties derived from ribose is typically found to be around 6 atoms to allow for proper binding conformation. google.com

Molecular Modeling and Dynamics Simulations for this compound-Containing Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. mdpi.commolecular-modelling.ch Molecular dynamics (MD) simulations, a key component of molecular modeling, compute the motion of atoms over time by solving Newton's equations of motion. mdpi.combnl.gov This allows for the study of dynamic processes, such as conformational changes and molecular recognition events. molecular-modelling.ch These simulations are valuable for understanding protein-ligand interactions and the self-assembly of complex systems. molecular-modelling.chnih.gov

For systems containing this compound or its analogs, MD simulations are used to verify that the designed molecules can achieve stable and functional structures. google.com For instance, modeling studies have been used to assess candidate backbone structures for synthetic nucleic acid analogs, ensuring they can form stable duplexes with target DNA or RNA. google.com MD simulations can provide detailed insights into the stability of these complexes, calculating protein-ligand interaction energies (such as Coulomb and Lennard-Jones energies) over the simulation period to confirm stable binding. researchgate.net In the context of this compound-containing oligonucleotides, simulations could be used to model their hybridization with a target sequence, assessing the structural integrity and thermodynamics of the resulting duplex. google.comnih.gov

Prediction of Protecting Group Behavior and Cleavage Pathways

The anisoyl group serves as a protecting group for the exocyclic amine of cytosine during oligonucleotide synthesis. ffame.org Predicting the stability of this group and the pathways for its removal (cleavage) is crucial for optimizing synthesis protocols. Quantum chemical calculations can be leveraged to estimate reaction pathways and transition state energies, thereby predicting the kinetics of chemical reactions like deprotection. rsc.org

Experimental studies have been conducted to assess the stability of various N-acyl protecting groups on cytosine, including the p-anisoyl group. ffame.org One study compared the rate of hydrolysis of N4-(p-anisoyl)cytosine, N4-benzoylcytosine, and N4-(o-toluoyl)cytosine under basic conditions. ffame.org The results showed that the o-toluoyl group was the most stable, while the p-anisoyl and benzoyl groups were more labile. ffame.org Such experimental data provides a benchmark for computational predictions. Theoretical models can simulate the hydrolysis mechanism (e.g., base-catalyzed cleavage), calculating the energy barriers for each step. This allows for a rational understanding of why certain protecting groups are more or less stable and helps in selecting the appropriate cleavage cocktail and conditions for efficient deprotection without damaging the target molecule. ffame.orgsigmaaldrich.com

| Protecting Group | Compound | Half-life (t1/2) [min] | Relative Stability |

|---|---|---|---|

| p-Anisoyl | N4-(p-Anisoyl)cytosine derivative | 11.5 | Low |

| Benzoyl | N4-Benzoylcytosine derivative | 16.5 | Intermediate |

| o-Toluoyl | N4-(o-Toluoyl)cytosine derivative | 105 | High |

In Silico Approaches for Rational Design of this compound Derivatives

In silico methods are computational approaches used in the rational design of new molecules with desired properties, thereby reducing the time and cost associated with experimental screening. scielo.brajol.info This process often involves designing a series of virtual compounds and then using computational tools to predict their properties and activities, selecting only the most promising candidates for chemical synthesis and experimental validation. ajol.infobiointerfaceresearch.com

For this compound, rational design could be used to create derivatives with improved characteristics, such as enhanced stability, altered cleavage properties, or specific biological activity. A common strategy involves making systematic chemical modifications to a parent structure and evaluating the effects computationally. nih.gov For example, one could design this compound derivatives by substituting the anisoyl ring with various electron-donating or electron-withdrawing groups. nih.gov Computational tools like molecular docking, MD simulations, and quantitative structure-activity relationship (QSAR) models could then be used to predict how these changes affect the molecule's properties. ajol.infonih.gov This could involve docking the derivatives into an enzyme's active site to predict binding affinity or using MD simulations to study their interactions with a DNA duplex or a cell membrane. nih.govnih.gov This in silico pre-screening allows researchers to focus synthetic efforts on derivatives with the highest probability of success. ajol.infoexcli.de

Emerging Trends and Future Research Directions in Anisoylcytosine Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The chemical synthesis of modified nucleosides like Anisoylcytosine has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. Recognizing these limitations, the field is increasingly shifting towards more efficient and environmentally sustainable synthetic strategies. umich.eduatdbio.com This paradigm shift is driven by the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances. rsc.orgcatalysis.blognanochemres.org

Key trends in this area include:

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like nucleoside phosphorylases, offers a powerful alternative to traditional chemical methods. chemrxiv.orgbeilstein-journals.org Enzymatic reactions are highly specific, occur under mild conditions, and can significantly reduce the need for protecting groups and harsh reagents. mdpi.com The development of engineered enzymes is expanding the scope of biocatalysis to include the synthesis of a wide array of nucleoside analogues, a trend that holds significant promise for the production of this compound. nih.govnih.gov The use of cell-free enzyme systems for in vitro synthesis is also gaining traction. mdpi.com

Solvent-Free and Aqueous Reactions: Researchers are exploring reactions that minimize or eliminate the use of volatile and toxic organic solvents. catalysis.blog This includes solid-state reactions and conducting syntheses in water, which is considered a green solvent. scirp.org Such approaches not only reduce the environmental impact but can also simplify purification processes.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. catalysis.blog This involves the development of novel catalytic systems and reaction pathways that are more efficient than traditional methods.

Renewable Resources: There is a growing interest in utilizing renewable feedstocks, such as biomass, for the synthesis of chemical building blocks. catalysis.blogscirp.org While still an emerging area for complex molecules like nucleoside analogues, this represents a long-term goal for sustainable chemical manufacturing.

The application of these green chemistry principles is expected to lead to more cost-effective and sustainable methods for the large-scale production of this compound and its derivatives, facilitating their broader use in research and therapeutic applications. nih.gov

Innovations in Orthogonal Protecting Group Strategies for Complex Biomolecule Synthesis

The synthesis of complex biomolecules, particularly oligonucleotides containing modified bases like this compound, relies heavily on the use of protecting groups. umich.edu These groups temporarily block reactive sites on the nucleoside, ensuring that chemical reactions occur only at the desired positions. bham.ac.uk An essential concept in this area is "orthogonality," where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. bham.ac.ukjocpr.com This allows for the precise and sequential manipulation of different functional groups within a molecule. jocpr.com

The anisoyl group itself serves as a protecting group for the exocyclic amine of cytosine. Its stability and removal conditions are critical in the context of orthogonal strategies. Innovations in this area focus on:

Expanding the Toolbox of Orthogonal Groups: Researchers are continuously developing new protecting groups with unique cleavage conditions (e.g., sensitivity to acid, base, fluoride (B91410) ions, or light) to provide greater flexibility in synthetic design. umich.edu This allows for the synthesis of increasingly complex and highly modified oligonucleotides.

Fine-Tuning Stability: The stability of the anisoyl protecting group relative to other groups is a key consideration. For instance, in the synthesis of peptide nucleic acids (PNAs), the anisoyl group was identified as a suitable protecting group for cytosine and adenine (B156593) bases because it is stable under the conditions used to remove Fmoc protecting groups but can be cleaved under strong basic conditions. soton.ac.uk This orthogonality is crucial for the successful synthesis of the PNA probes.

Selective Deprotection: The development of methods for the selective removal of a specific protecting group while others remain intact is a major area of research. gelest.comrsc.orgresearchgate.net This allows for site-specific modifications of an oligonucleotide after its initial synthesis. For example, a strategy might involve removing a specific protecting group on an this compound residue within a larger oligonucleotide to attach a label or another molecule at that precise location.

The ability to strategically protect and deprotect functional groups with high selectivity is fundamental to creating complex, functional biomolecules for advanced applications. universiteitleiden.nl

High-Throughput and Automated Synthesis Platforms for this compound-Based Oligonucleotides

The demand for synthetic oligonucleotides, including those containing modifications like this compound, for applications in research, diagnostics, and therapeutics has driven the development of high-throughput and automated synthesis platforms. nih.goventhought.com These platforms have revolutionized the speed, scale, and accessibility of oligonucleotide synthesis.

The dominant technology in this area is automated solid-phase synthesis , most commonly using the phosphoramidite (B1245037) method. atdbio.comcsic.es In this process, the oligonucleotide is assembled step-by-step on an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. atdbio.com

Key features and emerging trends in this technology include:

Automation and Parallelization: Modern DNA synthesizers are fully automated, computer-controlled instruments that can synthesize multiple oligonucleotides simultaneously. ttu.ee High-throughput systems can produce hundreds or even thousands of different oligonucleotides in a single run, which is essential for applications like gene synthesis and the creation of large screening libraries. nih.gov

Platform Versatility: These platforms are designed to be flexible, allowing for the incorporation of a wide variety of modified phosphoramidites, including the phosphoramidite of N4-Anisoyl-2'-deoxycytidine. This enables the routine synthesis of oligonucleotides containing this compound at any desired position in the sequence.

Scalability: Solid-phase synthesis can be performed on a wide range of scales, from nanomoles for research applications to kilograms for the production of therapeutic oligonucleotides. atdbio.com

Universal Supports: The development of universal solid supports eliminates the need for different supports pre-loaded with each of the four standard bases. atdbio.com A single type of universal support can be used to initiate the synthesis of any oligonucleotide sequence, adding to the efficiency and flexibility of the process.

Integration with Other Technologies: High-throughput synthesis is often integrated with other technologies, such as robotics for liquid handling and downstream processing, creating a seamless workflow from sequence design to purified product. nih.govbiorxiv.org

These automated platforms are critical for making this compound-containing oligonucleotides readily available to the research community and for enabling their development into potential therapeutic agents. rsc.org

Advanced Analytical Techniques for Enhanced Characterization of Modified Nucleic Acids

As synthetic strategies produce increasingly complex oligonucleotides incorporating modifications like this compound, the need for powerful analytical techniques to verify their identity, purity, and structural integrity becomes paramount. A suite of advanced methods is employed for the comprehensive characterization of these modified nucleic acids.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification and analysis of synthetic oligonucleotides. researchgate.net It separates molecules based on their physicochemical properties.

Reverse-Phase (RP-HPLC): This is often used with ion-pairing reagents to separate oligonucleotides based on hydrophobicity. It is effective for assessing purity and separating the full-length product from shorter "failure" sequences.

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for the characterization of modified oligonucleotides, providing precise molecular weight information that confirms the successful incorporation of modifications like the anisoyl group. mtoz-biolabs.comthermofisher.com

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for large biomolecules and is often coupled directly with liquid chromatography (LC-MS). nih.gov LC-MS allows for the separation of components in a mixture followed by their immediate mass analysis, enabling the identification of impurities and by-products. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): This is another soft ionization technique that is highly effective for determining the molecular weight of oligonucleotides with high accuracy. rsc.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the full-length oligonucleotide are isolated and fragmented. Analysis of the fragment ions can confirm the sequence of the oligonucleotide and pinpoint the exact location of any modifications. nih.govbachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex to implement than HPLC or MS, NMR provides detailed structural information in solution. nih.gov 1H, 13C, and 31P NMR can be used to confirm the structure of the this compound nucleoside itself and to study the conformational effects of its incorporation into an oligonucleotide duplex. researchgate.net The combination of HPLC and NMR can provide a comprehensive analysis of a sample's components and their structures. specificpolymers.comkosfaj.orgnih.gov

These analytical methods, often used in combination, provide a multi-faceted and rigorous assessment of this compound-containing oligonucleotides, ensuring their quality for downstream applications.

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation is a powerful trend that is accelerating research in nucleic acid chemistry. rutgers.edu This synergistic approach allows for the prediction of molecular properties and behaviors, which can then guide and rationalize experimental work.

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be applied to this compound to calculate various properties, such as its optimal geometry, vibrational frequencies (which can be compared to experimental IR spectra), and electronic properties like orbital energies (HOMO/LUMO). nih.govnih.govekb.egmdpi.com These calculations provide fundamental insights into the molecule's stability and reactivity, which can help in designing more efficient synthetic routes.

Iterative Design-Build-Test-Learn Cycles: The integration of computational and experimental methods often follows an iterative cycle. A molecule or sequence is designed and modeled in silico to predict its properties. Based on these predictions, the molecule is synthesized and then characterized using experimental techniques (e.g., HPLC, MS, NMR). The experimental results are then used to refine the computational models, leading to a deeper understanding and the design of improved molecules in the next cycle.

This powerful combination of "in silico" and "in vitro" approaches allows researchers to explore the chemical space of this compound derivatives more efficiently, accelerating the discovery and development of novel functional oligonucleotides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for anisoylcytosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves coupling cytosine with anisoyl chloride under anhydrous conditions. Key variables include solvent choice (e.g., DMF vs. THF), temperature (25–60°C), and catalyst use (e.g., triethylamine). Yield optimization requires monitoring via TLC or HPLC, while purity is assessed using melting point analysis and NMR spectroscopy. For reproducibility, document stoichiometric ratios, purification methods (e.g., column chromatography), and characterization data (e.g., H/C NMR, HRMS) .

Q. Which analytical techniques are most robust for confirming this compound structural identity and purity in novel derivatives?

- Methodological Answer : A multi-technique approach is critical:

-

NMR Spectroscopy : Confirm regioselectivity of anisoyl group attachment (e.g., N1 vs. N3 position in cytosine) via H NMR coupling patterns.

-

Mass Spectrometry : Use HRMS to validate molecular ion peaks and rule out byproducts.

-

HPLC-PDA : Assess purity (>95%) and detect UV-active impurities.

-

X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or hydrogen bonding .

Table 1 : Key Analytical Techniques for this compound Characterization

Technique Application Critical Parameters H NMR Regioselectivity, impurity detection Solvent choice, integration HPLC-PDA Purity quantification Column type, mobile phase HRMS Molecular mass confirmation Ionization mode (ESI vs. EI)

Q. How does this compound stability vary under physiological vs. storage conditions, and what degradation products form?

- Methodological Answer : Stability studies require accelerated degradation tests: